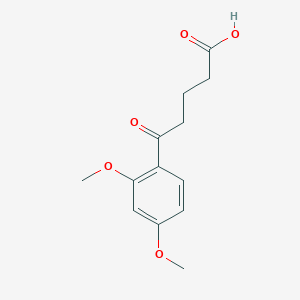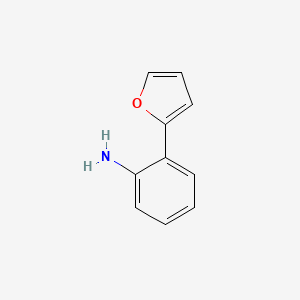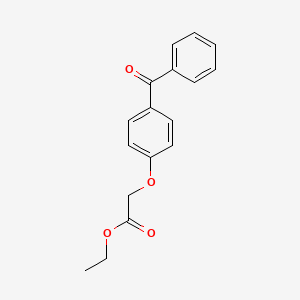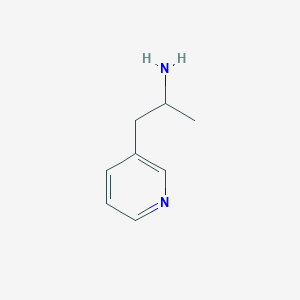
2-(3-Methoxy-benzylamino)-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-(3-Methoxy-benzylamino)-ethanol involves several steps. One common method includes the reduction of [3-methoxyphenyl)methylamino]acetic acid ethyl ester using sodium borohydride (NaBH4) and lithium bromide (LiBr) in tetrahydrofuran (THF) as a solvent. The reaction is carried out at 80°C for 5 hours and then at room temperature for 16 hours. The product is then extracted and purified.
Analyse Chemischer Reaktionen
2-(3-Methoxy-benzylamino)-ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxy-benzylamino)-ethanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(3-Methoxy-benzylamino)-ethanol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
2-(3-Methoxy-benzylamino)-ethanol can be compared with other similar compounds such as:
2-[(3-Methoxyphenyl)methylamino]acetic acid ethyl ester: A precursor in its synthesis.
3-Methoxy-N-methylphenethylamine: A structurally related compound with different applications.
2-Anisidine: Another compound with a similar methoxyphenyl group.
These compounds share some structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound .
Eigenschaften
CAS-Nummer |
33905-43-0 |
|---|---|
Molekularformel |
C10H15NO2 |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
2-[(3-methoxyphenyl)methylamino]ethanol |
InChI |
InChI=1S/C10H15NO2/c1-13-10-4-2-3-9(7-10)8-11-5-6-12/h2-4,7,11-12H,5-6,8H2,1H3 |
InChI-Schlüssel |
BQOZTZUPCCMROE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNCCO |
Kanonische SMILES |
COC1=CC=CC(=C1)CNCCO |
Sequenz |
G |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Imidazo[2,1-b]thiazol-6-ylmethanamine](/img/structure/B1309308.png)


![5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B1309316.png)










